molecular formula C14H19Cl2NO2 B8571702 tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate

tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate

Cat. No. B8571702
M. Wt: 304.2 g/mol
InChI Key: QPJCWPFZAQQDAT-UHFFFAOYSA-N
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Patent
US09394260B2

Procedure details

To a solution of Intermediate 1A (8.0 g, 37 mmol) in THF (35 mL) was added LAH (40 mL, 2 M in THF, 81 mmol) dropwise for 40 min at 0° C. under Ar. The colorless solution turned yellowish brown, and a precipitate formed after stirring at rt for 30 min. The suspension was stirred at rt for 6 h. The reaction mixture was cooled to 0° C. and quenched by careful addition of H2O (3 mL), 15% NaOH (3 mL) and then H2O (9 mL). Et2O (ca. 100 mL) was added. The mixture was stirred at rt for 20 min then filtered through Celite® and rinsed with Et2O (ca. 150 mL). The filtrate was concentrated. The residue was dissolved in Et2O (100 mL) and CH2Cl2 (10 mL), dried over Na2SO4, filtered and concentrated to give a light tan oil after drying under vacuum. This crude was taken to the next step without further purification. LC-MS: 203.9 (M+H), RT=2.76 min (Method A). TEA (8.36 mL, 60.0 mmol) was added to 3-(3,4-dichlorophenyl)propan-1-amine (6.8 g, 33 mmol) in THF (100 mL) followed by the addition of di-tert-butyl dicarbonate (8.22 g, 37.6 mmol) and the reaction mixture was stirred at rt for 16 h. The solvent was removed under vacuum and Et2O was added. The organic solution was washed with H2O and then brine. The organic layer was dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography using hexanes/EtOAc to give the product tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate (6.9 g, 23 mmol, 68% yield) as a colorless oil. LC-MS (ESI) 248.0 (M-tBu+H), RT=3.85 min (Method A). tert-Butyl 3-(3,4-dichlorophenyl)propylcarbamate (3.48 g, 11.4 mmol) was stirred in 4N HCl in dioxane (20 mL) at rt for 2 h. The volume of the mixture was reduced under reduced pressure, and Et2O was added. The reaction mixture was stirred at rt for 30 min. The resulting precipitate was filtered and rinsed with Et2O to give Intermediate 1 (1.95 g, 8.11 mmol, 70.9% yield). LCMS=203.9 [M+1], RT=1.51 min (Method B).
[Compound]
Name
M-tBu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][CH2:11][NH:12]C(=O)OC(C)(C)C)[CH:5]=[CH:6][C:7]=1[Cl:8].CCOCC>Cl.O1CCOCC1>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][CH2:11][NH2:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:4.5|

Inputs

Step One
Name
M-tBu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.48 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CCCNC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
rinsed with Et2O

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1Cl)CCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.11 mmol
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 70.9%
YIELD: CALCULATEDPERCENTYIELD 142.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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